![molecular formula C23H26N4O3S B2992640 4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 1171679-01-8](/img/structure/B2992640.png)

4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

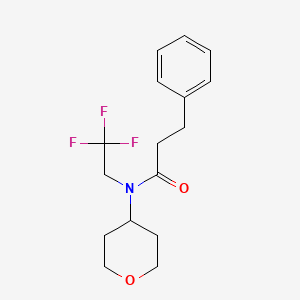

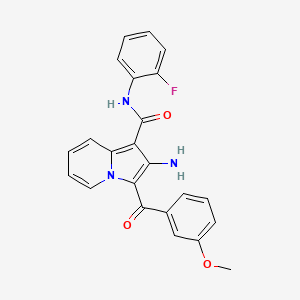

The compound “4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C23H26N4O3S and a molecular weight of 438.55. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .Scientific Research Applications

Photodynamic Therapy Applications

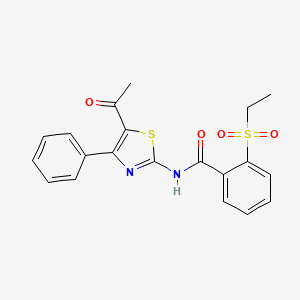

- Singlet Oxygen Quantum Yield Enhancement: Certain benzenesulfonamide derivatives, when substituted into zinc(II) phthalocyanine, have shown remarkable properties in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them excellent Type II photosensitizers for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Applications

- Selective Catalysts for Alcohol Oxidation: Sulfonated Schiff base copper(II) complexes derived from benzenesulfonamides have been used as efficient and selective catalysts in the oxidation of alcohols. These complexes, through their structural variety, have demonstrated significant catalytic activity under various conditions, highlighting their potential for synthetic applications in organic chemistry (Hazra, Martins, Silva, & Pombeiro, 2015).

Antimicrobial and Antifungal Applications

- Synthesis and Bioactivity: A range of benzenesulfonamides have been synthesized and evaluated for their antimicrobial and antifungal properties. Some derivatives have shown significant inhibitory activity against various bacterial strains and fungi, making them candidates for further pharmacological development (Gul et al., 2016).

Future Directions

Mechanism of Action

Mode of Action

The presence of a pyrrolidine ring in its structure suggests that it might interact with biological targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to interact with various biochemical pathways, influencing cellular processes such as signal transduction, enzyme activity, and gene expression .

Pharmacokinetics

The compound’s molecular structure suggests that it may have good bioavailability due to its balance of hydrophobic and hydrophilic regions, which can facilitate passage through biological membranes .

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability and efficacy could be affected by the pH of its environment, as changes in pH can alter the compound’s ionization state and, consequently, its interactions with biological targets .

Properties

IUPAC Name |

4-methoxy-2,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-16-15-22(17(2)14-21(16)30-3)31(28,29)26-19-8-6-18(7-9-19)20-10-11-23(25-24-20)27-12-4-5-13-27/h6-11,14-15,26H,4-5,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZRELIECHLYHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2992558.png)

![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B2992561.png)

![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)